![molecular formula C23H20N4O4 B2368548 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1027611-12-6](/img/structure/B2368548.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound featuring a unique structural motif that incorporates elements from pyrazole, benzene, and furan rings. This compound is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction starting from readily available precursors. The process might include:
Formation of the pyrazole ring.
Functionalization of the benzene ring with benzyloxy and methoxy groups.
Attachment of the furan-2-ylmethylidene moiety to the carbohydrazide.
Each step requires specific reaction conditions, including temperature control, catalysts, and solvents to ensure the desired chemical transformations occur efficiently and selectively.
Industrial Production Methods
Industrial production of this compound would necessitate scaling up the laboratory synthesis routes to larger, more controlled environments. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Continuous flow reactors and advanced purification techniques might be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
3-[4-(Benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can participate in various chemical reactions, including:
Oxidation: : It may undergo oxidative cleavage or modification at specific functional groups.
Reduction: : Reduction reactions could target the carbonyl group or double bonds present in the structure.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate, chromium trioxide.
Reducing agents: : e.g., sodium borohydride, lithium aluminium hydride.
Catalysts: : e.g., palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
The primary products depend on the specific reactions but may include modified pyrazoles, altered phenyl groups, and derivatives with varied functional groups added to the furan ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules and studying reaction mechanisms.
Biology
Research into the biological activity of this compound reveals its potential as a pharmacophore, indicating promise in the development of new drugs targeting specific proteins or receptors.
Medicine
This compound is investigated for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industrial applications, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzene and pyrazole rings may engage in π-π interactions or hydrogen bonding, while the furan ring could facilitate binding through its electron-rich nature. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(methoxyphenyl)]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
3-[4-(ethoxyphenyl)]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is the specific combination of functional groups and ring structures that impart unique chemical and biological properties. This uniqueness makes it a valuable subject for research and application across multiple scientific domains.
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-29-22-12-17(9-10-21(22)31-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWPWHFOKGVSB-ZVHZXABRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
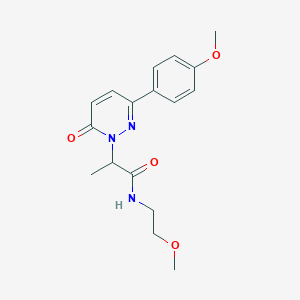
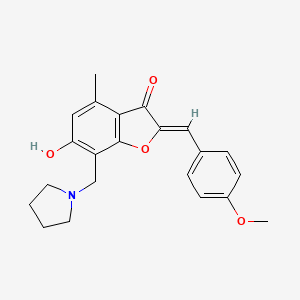
![1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine](/img/structure/B2368471.png)
![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)
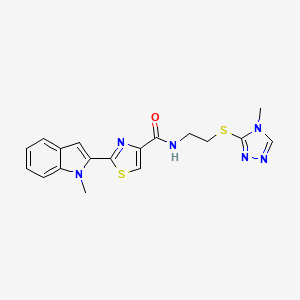
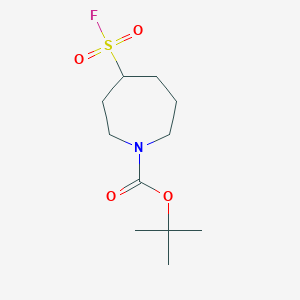
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane](/img/structure/B2368480.png)
![5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2368482.png)
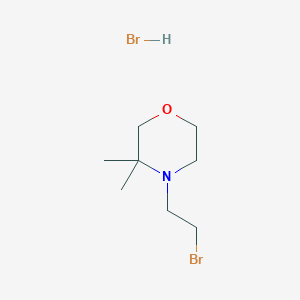
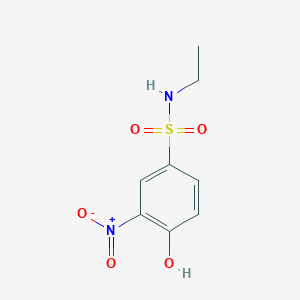
![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)
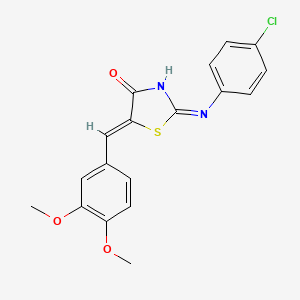
![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)
